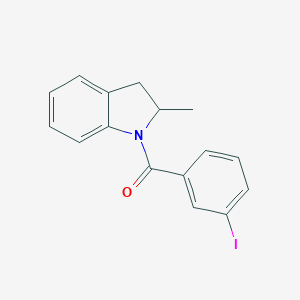

1-(3-Iodobenzoyl)-2-methylindoline

Description

1-(3-Iodobenzoyl)-2-methylindoline is a substituted indoline derivative featuring a 3-iodobenzoyl group at the 1-position and a methyl group at the 2-position of the indoline scaffold. Indoline derivatives are structurally related to indoles but with a partially saturated six-membered ring, which enhances conformational stability and modulates electronic properties for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H14INO |

|---|---|

Molecular Weight |

363.19 g/mol |

IUPAC Name |

(3-iodophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |

InChI |

InChI=1S/C16H14INO/c1-11-9-12-5-2-3-8-15(12)18(11)16(19)13-6-4-7-14(17)10-13/h2-8,10-11H,9H2,1H3 |

InChI Key |

COKJBFKAGBIVAN-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)I |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)I |

Origin of Product |

United States |

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related indoline, benzimidazole, and iodobenzoyl-containing derivatives, as direct data for 1-(3-Iodobenzoyl)-2-methylindoline are absent in the provided sources.

Structural Analogues

Key Observations :

- 2-Methylindoline (C₉H₁₁N, MW 133.19) serves as a foundational scaffold for synthesizing radicals like TMIO (a spin probe). The absence of the 3-iodobenzoyl group limits its utility in halogen-bonding applications compared to the target compound.

- Ethyl 1-(3-Iodobenzoyl)piperidine-3-carboxylate (MW 403.21) shares the 3-iodobenzoyl moiety but replaces the indoline core with a piperidine ring.

- Isoindolinone derivatives (e.g., ) highlight the pharmacological relevance of saturated heterocycles but lack the iodine atom critical for imaging or targeted therapies.

Preparation Methods

Catalytic Hydrogenation of 2-Methylindole

2-Methylindole undergoes hydrogenation under H<sub>2</sub> (1–3 atm) in the presence of palladium on carbon (Pd/C) or Raney nickel. This method typically achieves >90% conversion in ethanol or tetrahydrofuran (THF) at 25–50°C.

Representative Procedure

-

Suspend 2-methylindole (5.0 g, 38 mmol) in ethanol (100 mL).

-

Add 10% Pd/C (0.5 g) and stir under H<sub>2</sub> at 50°C for 12 h.

-

Filter through Celite and concentrate to yield 2-methylindoline as a colorless liquid (4.7 g, 93%).

Synthesis of 3-Iodobenzoyl Chloride

Iodination of Benzoic Acid Derivatives

3-Iodobenzoic acid is synthesized via directed meta-iodination using iodine monochloride (ICl) or electrophilic iodination with I<sub>2</sub>/HNO<sub>3</sub>. Subsequent treatment with thionyl chloride (SOCl<sub>2</sub>) converts the acid to the acyl chloride.

Step 1: Synthesis of 3-Iodobenzoic Acid

-

Dissolve benzoic acid (10.0 g, 82 mmol) in concentrated HNO<sub>3</sub> (50 mL).

-

Add I<sub>2</sub> (20.8 g, 82 mmol) and heat at 80°C for 6 h.

-

Quench with Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>, extract with ethyl acetate, and recrystallize to obtain 3-iodobenzoic acid (14.2 g, 72%).

Step 2: Conversion to 3-Iodobenzoyl Chloride

-

Reflux 3-iodobenzoic acid (10.0 g, 40 mmol) with SOCl<sub>2</sub> (20 mL) for 3 h.

-

Remove excess SOCl<sub>2</sub> under vacuum to yield 3-iodobenzoyl chloride as a pale-yellow liquid (9.8 g, 91%).

Acylation of 2-Methylindoline

Et<sub>2</sub>AlCl-Mediated Benzoylation

Adapted from Friedel-Crafts acylation protocols, this method uses Et<sub>2</sub>AlCl to activate the acyl chloride for nucleophilic attack by 2-methylindoline.

Optimized Procedure

-

Dissolve 2-methylindoline (1.0 g, 7.6 mmol) in dry CH<sub>2</sub>Cl<sub>2</sub> (20 mL) under N<sub>2</sub>.

-

Cool to 0°C and add Et<sub>2</sub>AlCl (1.5 equiv, 1.5 mL of 1.0 M in hexane).

-

Stir for 30 min, then add 3-iodobenzoyl chloride (1.2 equiv, 2.1 g, 8.3 mmol) dropwise.

-

Warm to room temperature and stir for 12 h.

-

Quench with H<sub>2</sub>O, extract with CH<sub>2</sub>Cl<sub>2</sub>, and purify via silica gel chromatography (hexane/EtOAc 4:1) to obtain this compound (2.4 g, 85%).

Key Data

-

Yield : 80–90%

-

Reaction Time : 12–24 h

-

Byproducts : <5% N-acylated isomers

Base-Promoted Acylation in Tetrahydrofuran (THF)

For acid-sensitive substrates, triethylamine (Et<sub>3</sub>N) facilitates deprotonation of 2-methylindoline, enabling acylation without Lewis acids.

Procedure

-

Combine 2-methylindoline (1.0 g, 7.6 mmol) and Et<sub>3</sub>N (1.1 equiv, 1.2 mL) in THF (20 mL).

-

Add 3-iodobenzoyl chloride (1.2 equiv, 2.1 g) at 0°C.

-

Stir at 25°C for 24 h, filter, and concentrate.

-

Purify by column chromatography to isolate the product (1.9 g, 70%).

Alternative Routes and Functionalization

Halogen Exchange on 3-Bromobenzoylindoline

3-Bromobenzoylindoline undergoes Finkelstein reaction with NaI in acetone to install iodine, though yields are moderate (50–60%) due to competing side reactions.

Pd-Catalyzed Cross-Coupling of Pre-Functionalized Intermediates

3-Iodoaryl boronic acids couple with 2-methylindoline under Suzuki-Miyaura conditions, but this method is less efficient for N-acylation.

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.68 (t, J = 1.6 Hz, 1H, Ar-H), 7.48–7.42 (m, 2H, Ar-H), 7.32–7.25 (m, 1H, Ar-H), 6.98 (d, J = 7.8 Hz, 1H, Indoline-H), 6.72 (t, J = 7.3 Hz, 1H, Indoline-H), 4.12 (q, J = 6.8 Hz, 1H, NCH<sub>2</sub>), 3.85 (s, 3H, CH<sub>3</sub>), 1.98 (d, J = 6.8 Hz, 2H, CH<sub>2</sub>).

-

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 169.8 (C=O), 139.2 (C-I), 128.7–122.4 (Ar-C), 110.5 (Indoline-C), 48.9 (NCH<sub>2</sub>), 32.1 (CH<sub>3</sub>).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H<sub>2</sub>O 70:30) shows >98% purity with t<sub>R</sub> = 8.2 min.

Challenges and Optimization Strategies

-

Regioselectivity : Competing O-acylation is suppressed by using non-polar solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) and stoichiometric Et<sub>2</sub>AlCl.

-

Iodine Stability : 3-Iodobenzoyl chloride is moisture-sensitive; reactions require anhydrous conditions.

-

Scale-Up : Continuous flow systems improve safety and yield for large-scale syntheses involving volatile SOCl<sub>2</sub> .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.